molecular formula C15H13FN2O3S B5971790 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

カタログ番号 B5971790
分子量: 320.3 g/mol
InChIキー: KESJPRFGOKINOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as GSK269962A, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that plays a key role in the regulation of wakefulness and sleep. GSK269962A has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.

作用機序

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is expressed in the hypothalamus and plays a key role in the regulation of wakefulness and sleep. By blocking the action of orexin-1 receptor, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to increase sleep time and reduce wakefulness in preclinical studies. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.

実験室実験の利点と制限

One advantage of using 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of the receptor. However, one limitation is that 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may not be suitable for use in clinical trials due to its poor pharmacokinetic properties.

将来の方向性

There are several potential future directions for the study of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in sleep disorders, addiction, and obesity in clinical trials. Another direction is to develop more potent and selective antagonists of the orexin-1 receptor for use in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its effects on biochemical and physiological processes.

合成法

The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step process that starts with the synthesis of 4-fluoro-2-nitrobenzenesulfonamide. This compound is then subjected to a reduction reaction to obtain the corresponding aniline derivative. The aniline derivative is then reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to yield 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.

科学的研究の応用

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In a preclinical study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to significantly increase sleep time and reduce wakefulness in rats. In another study, 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide was found to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has also been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.

特性

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-3-6-13(7-4-11)22(20,21)18-12-5-1-10-2-8-15(19)17-14(10)9-12/h1,3-7,9,18H,2,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJPRFGOKINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-{[(4-Fluorophenyl)sulfonyl]amino}-1,3,4-trihydroquinolin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。